molecular formula C₂H₇ClN₄O B019571 Amidinouronium chloride CAS No. 926-72-7

Amidinouronium chloride

Cat. No.: B019571
CAS No.: 926-72-7
M. Wt: 138.56 g/mol
InChI Key: IFVXVYPDZQJILI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guanylurea hydrochloride, also known as guanidylurea hydrochloride, is a chemical compound with the molecular formula C_3H_7N_5O·HCl. It is derived from guanidine and urea, and it has interesting applications in the field of chemistry and materials science. This compound is known for its ability to form hydrogen bonds, which makes it relevant in various chemical and biological processes .

Mechanism of Action

Target of Action

Guanylurea hydrochloride, also known as Carbamoyl-guanidine Amidino Urea Salt, Hydrochloride salt, is a compound with a guanylurea (GU) moiety . The primary targets of guanylurea-based drugs are peripheral alpha-2 adrenoceptors . These receptors play a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .

Mode of Action

The interaction of guanylurea hydrochloride with its targets results in a variety of physiological responses. For instance, Lidamidine, a GU derivative, acts on peripheral alpha-2 adrenoceptors to show its antisecretory and antidiarrheal action . The mode of action of guanylurea hydrochloride is likely to be similar, given its structural similarity to Lidamidine .

Biochemical Pathways

and Pseudomonas putida, can carry potential enzymatic pathways to degrade guanylurea . This suggests that guanylurea hydrochloride may interact with these pathways, potentially affecting their function .

Pharmacokinetics

It’s known that metformin, a drug that is metabolized to guanylurea, is removed during sewage treatment, primarily through transformation to guanylurea . This suggests that guanylurea hydrochloride may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties .

Result of Action

Studies have shown that guanylurea, the main biotransformation product of the antidiabetic drug metformin, alters the growth and development of fish, induces oxidative stress, and disrupts the levels and expression of several genes, metabolites, and proteins related to the overall fitness of fish . It’s possible that guanylurea hydrochloride may have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of guanylurea hydrochloride. For instance, the presence of competent degrading microorganisms can affect the degradation of guanylurea hydrochloride in the environment . Additionally, geochemical cycles can impact the activity of these microbes, potentially influencing the biodegradation of guanylurea hydrochloride .

Biochemical Analysis

Biochemical Properties

Guanylurea hydrochloride is known for its strong intra- and inter-molecular hydrogen bonding interactions, which lead to a pronounced π-electron delocalization on the cation . These interactions involve amino groups belonging to the guanidine moiety and the carbonyl oxygen of the ureic group . The compound’s structure and properties have been studied using various quantum chemical methods, revealing its stable tautomeric state and important pharmacophoric features .

Cellular Effects

Studies on guanylurea, a metabolite of the common pharmaceutical metformin, suggest that it can influence the development of certain organisms, such as zebrafish . It has been observed to affect morphometrics, cardiac development, and energetic state

Molecular Mechanism

The molecular mechanism of Guanylurea hydrochloride is not well-defined. It is known that the compound has a pronounced π-electron delocalization and strong hydrogen bonding interactions These characteristics may influence its interactions with other biomolecules

Temporal Effects in Laboratory Settings

Studies on guanylurea, a metabolite of metformin, suggest that it can have long-term effects on organisms such as zebrafish

Dosage Effects in Animal Models

Studies on guanylurea, a metabolite of metformin, suggest that it can have significant effects on organisms such as zebrafish at different concentrations

Metabolic Pathways

Guanylurea hydrochloride is involved in certain metabolic pathways. A study has shown that guanylurea, a metabolite of metformin, can be transformed to guanidine, then to carboxyguanidine, to allophanate, and finally to ammonia and carbon dioxide . This pathway involves the action of a newly described enzyme, guanylurea hydrolase .

Transport and Distribution

A study has shown that guanylurea, a metabolite of metformin, can be exported by certain transporters of the small multidrug resistance family .

Preparation Methods

Synthetic Routes and Reaction Conditions

Guanylurea hydrochloride can be synthesized by reacting guanidine with urea under controlled conditions. The reaction typically involves heating the reactants in an aqueous solution, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of guanylurea hydrochloride often involves large-scale reactors where guanidine and urea are combined in the presence of a catalyst. The reaction mixture is then subjected to purification processes, such as crystallization and filtration, to isolate the pure compound. The final product is typically dried and packaged for distribution .

Chemical Reactions Analysis

Types of Reactions

Guanylurea hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound, such as the amino and carbonyl groups .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing compounds, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

diaminomethylideneurea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N4O.ClH/c3-1(4)6-2(5)7;/h(H6,3,4,5,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVXVYPDZQJILI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NC(=O)N)(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

141-83-3 (Parent)
Record name Guanylurea hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

138.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926-72-7
Record name Urea, N-(aminoiminomethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guanylurea hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amidinouronium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.949
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DICYANODIAMIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y85MAY0BI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amidinouronium chloride
Reactant of Route 2
Amidinouronium chloride
Reactant of Route 3
Amidinouronium chloride
Reactant of Route 4
Amidinouronium chloride
Reactant of Route 5
Amidinouronium chloride
Reactant of Route 6
Amidinouronium chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.